

A Preclinical Head-to-Head: ENMD-2076 Tartrate vs. Alisertib (MLN8237)

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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In the landscape of preclinical cancer therapeutics, both **ENMD-2076 Tartrate** and Alisertib (MLN8237) have emerged as promising inhibitors of Aurora A kinase, a key regulator of mitosis. While both compounds target this critical cell cycle protein, their broader kinase activity profiles and preclinical performance present distinct characteristics relevant to researchers and drug developers. This guide provides an objective comparison based on available preclinical data.

Mechanism of Action: A Tale of Two Kinase Inhibitors

ENMD-2076 is a multi-targeted kinase inhibitor with a dual mechanism of action, impacting both cell proliferation and angiogenesis.^{[1][2]} Its primary antiproliferative effect is driven by the inhibition of Aurora A kinase.^{[1][2]} Additionally, it targets several receptor tyrosine kinases involved in angiogenesis, including VEGFRs and FGFRs.^{[1][2]}

In contrast, Alisertib is a selective and potent inhibitor of Aurora A kinase.^{[3][4][5]} Its mechanism of action is primarily centered on disrupting the mitotic spindle assembly and chromosome segregation by targeting Aurora A, leading to cell cycle arrest and apoptosis.^{[5][6]} ^[7] Alisertib exhibits significantly higher selectivity for Aurora A over Aurora B, with a more than 200-fold difference in cellular assays.^{[3][4]}

In Vitro Kinase Inhibition

The differential kinase inhibitory profiles of ENMD-2076 and Alisertib are a key distinguishing feature. ENMD-2076 demonstrates potent activity against a range of kinases implicated in tumor progression, while Alisertib's activity is more focused on Aurora A.

Kinase Target	ENMD-2076 IC ₅₀ (nM)	Alisertib IC ₅₀ (nM)
Aurora A	14[2][8]	1.2[9]
Aurora B	350[2]	>200-fold less potent than Aurora A[3][4]
Flt3	1.86[8]	Not reported
KDR/VEGFR2	58.2[10]	Not reported
FGFR1	92.7[10]	Not reported
FGFR2	70.8[10]	Not reported
PDGFR α	56[11]	Not reported

Antiproliferative Activity in Tumor Cell Lines

Both agents have demonstrated broad antiproliferative activity across a variety of human cancer cell lines.

Cell Line	Cancer Type	ENMD-2076 IC ₅₀ (μM)	Alisertib IC ₅₀ (nM)
Various	Wide range of solid tumors and hematopoietic cancers	0.025 - 0.7[1][2]	15 - 469[3]

It is important to note that these values are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.

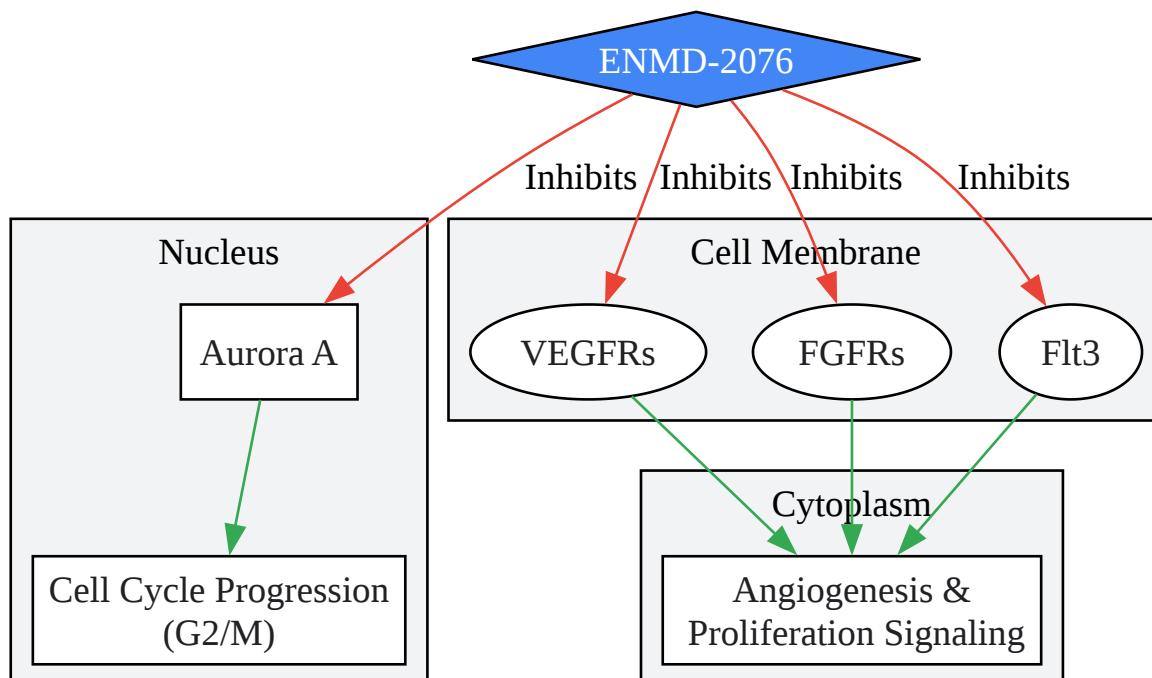
In Vivo Antitumor Efficacy

Preclinical xenograft models have demonstrated the *in vivo* antitumor activity of both ENMD-2076 and Alisertib.

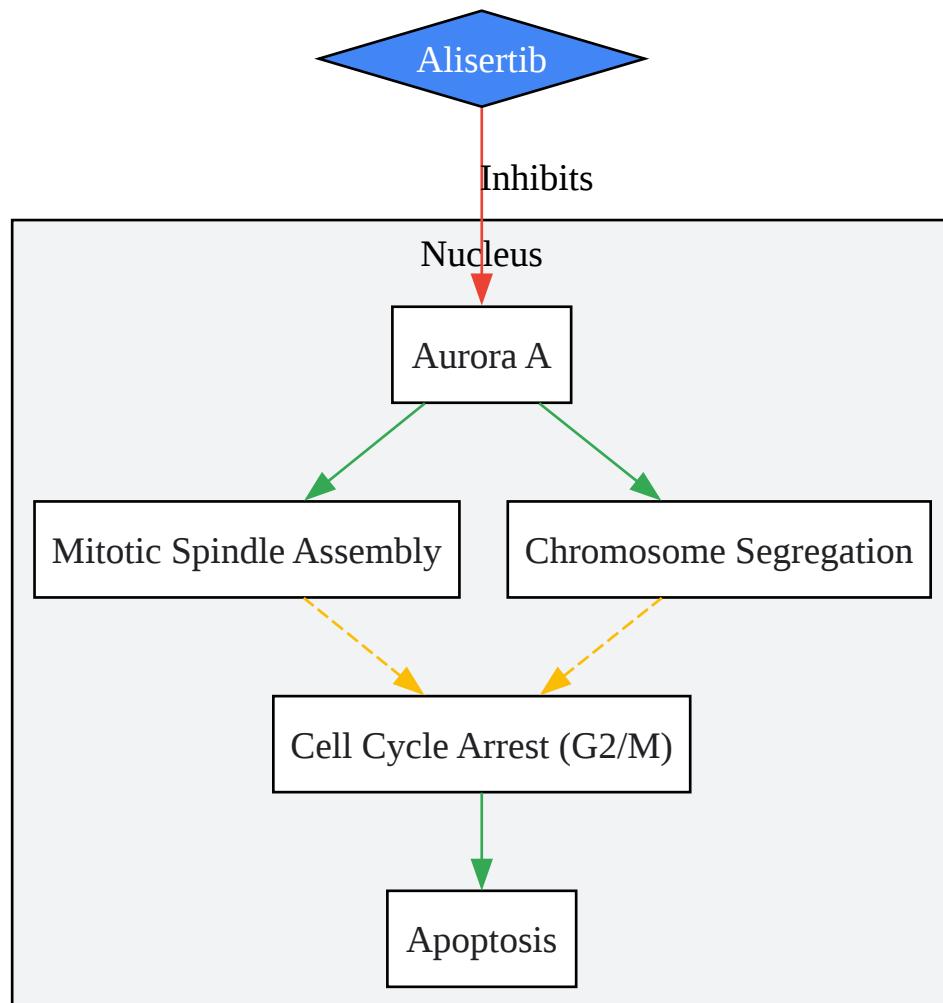
ENMD-2076: In various tumor xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, ENMD-2076 induced regression or complete inhibition of tumor growth at well-tolerated doses.[\[1\]](#)[\[2\]](#) For instance, in an MDA-MB-468 breast cancer xenograft model, ENMD-2076 treatment resulted in static tumor growth over 40 days.[\[11\]](#)

Alisertib: Alisertib has also shown significant tumor growth inhibition in solid tumor xenograft models and regressions in lymphoma models.[\[3\]](#)[\[4\]](#) In an HCT-116 colon cancer xenograft model, oral administration of alisertib resulted in a dose-dependent tumor growth inhibition of up to 94.7%.[\[3\]](#)

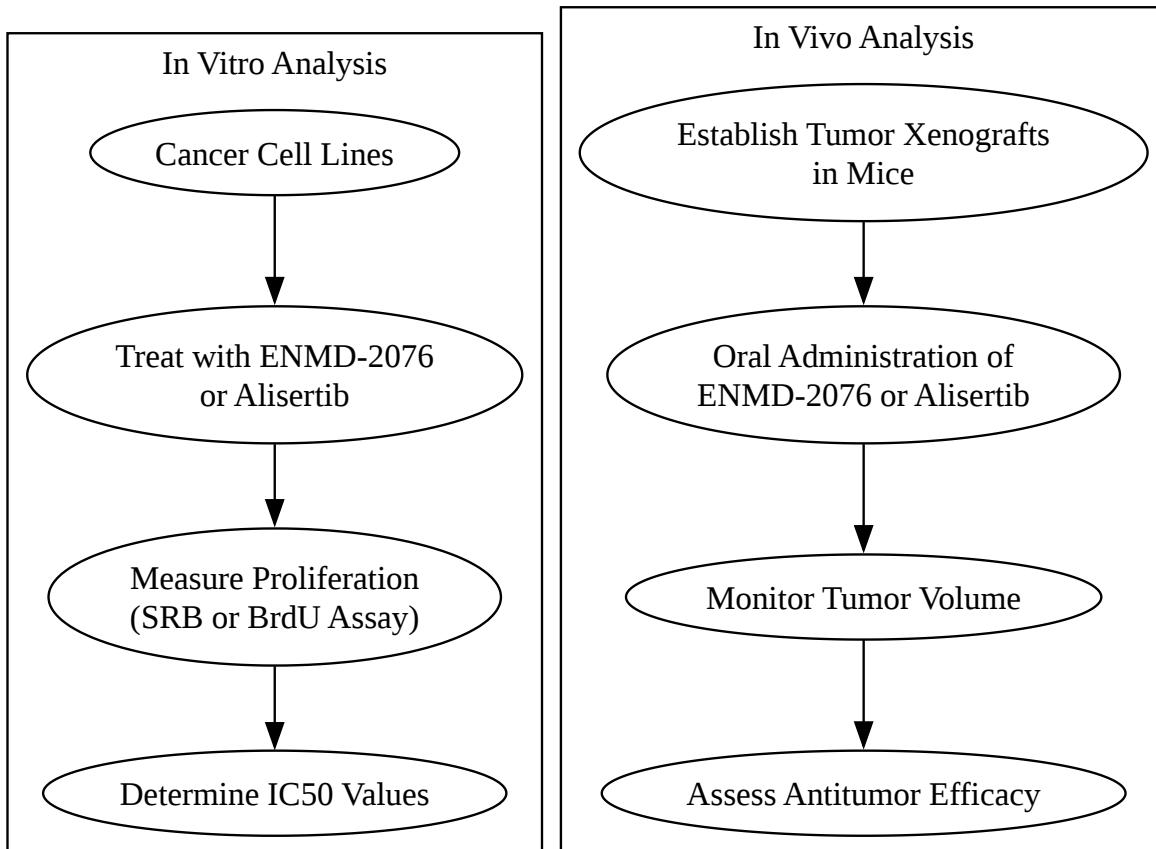
Signaling Pathways and Experimental Workflow



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Experimental Protocols

In Vitro Cell Proliferation Assays:

- ENMD-2076 (Sulforhodamine B - SRB Assay): Adherent tumor cell lines were plated at 500 cells per well in 96-well plates and incubated with various concentrations of ENMD-2076 for 96 hours.^[2] For non-adherent leukemia cell lines, 5,000 cells per well were used.^[2] Cellular proliferation was quantified using the SRB assay.^[2]
- Alisertib (BrdU Cell Proliferation ELISA Assay): The antiproliferative activity of Alisertib was determined using a BrdU cell proliferation ELISA assay.^[3] IC₅₀ values were calculated from the resulting data.^[3]

In Vivo Tumor Xenograft Studies:

- ENMD-2076: Human tumor cells were mixed with Matrigel and injected subcutaneously into immunocompromised mice.^[2] Once tumors reached a specified size (e.g., 500-750 mm³), mice were treated with a single oral dose of ENMD-2076.^[2]
- Alisertib: Mice bearing subcutaneous human tumor xenografts (e.g., HCT-116) were administered increasing doses of Alisertib orally once daily for a specified period (e.g., 3 weeks).^[3] Tumor volumes were measured to determine antitumor activity.^[3]

Conclusion

Both ENMD-2076 and Alisertib demonstrate potent preclinical activity centered on the inhibition of Aurora A kinase. The key differentiator lies in their selectivity. ENMD-2076 offers a multi-targeted approach, simultaneously inhibiting pathways crucial for both cell division and angiogenesis. This dual mechanism could be advantageous in tumors where both processes are significant drivers of growth and metastasis. In contrast, Alisertib's high selectivity for Aurora A may offer a more targeted therapeutic window with potentially fewer off-target effects related to the inhibition of other kinases. The choice between these agents in a research or drug development context will likely depend on the specific cancer type, its underlying molecular drivers, and the therapeutic strategy being pursued. The data presented here, while not from direct comparative studies, provides a solid foundation for such considerations.

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